molecular formula C6H4N3O2P B14447166 2-Azido-1,3,2-benzodioxaphosphole CAS No. 79343-17-2

2-Azido-1,3,2-benzodioxaphosphole

Cat. No.: B14447166
CAS No.: 79343-17-2
M. Wt: 181.09 g/mol
InChI Key: SBZBMSNKEXFUAW-UHFFFAOYSA-N
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Description

2-Azido-1,3,2-benzodioxaphosphole is a phosphorus-containing heterocyclic compound featuring a fused benzene ring and a dioxaphosphole ring (a five-membered ring with two oxygen atoms and one phosphorus atom). The azide (-N₃) group is substituted at the 2-position of the phosphorus center.

Properties

CAS No.

79343-17-2

Molecular Formula

C6H4N3O2P

Molecular Weight

181.09 g/mol

IUPAC Name

2-azido-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C6H4N3O2P/c7-8-9-12-10-5-3-1-2-4-6(5)11-12/h1-4H

InChI Key

SBZBMSNKEXFUAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1,3,2-benzodioxaphosphole typically involves the reaction of a precursor compound, such as 2-chloro-1,3,2-benzodioxaphosphole, with sodium azide. The reaction is usually carried out in an organic solvent like tetrahydrofuran, with a catalytic amount of lithium chloride to facilitate the reaction . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent side reactions and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3,2-benzodioxaphosphole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

    Cycloaddition Reagents: Alkynes are commonly used in cycloaddition reactions.

    Reducing Agents: Triphenylphosphine and other phosphines are used for the reduction of the azido group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-Azido-1,3,2-benzodioxaphosphole involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in bioorthogonal chemistry, where the azido group can be selectively modified in the presence of other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved in the reaction.

Comparison with Similar Compounds

2-Azido-1,3,2-Diazaphospholidine Derivatives

  • Structure : These compounds (e.g., 2-azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine) feature a five-membered phosphorus-nitrogen heterocycle with bulky aryl substituents. Unlike benzodioxaphosphole, the heterocycle contains nitrogen atoms instead of oxygen, leading to distinct electronic and steric properties .
  • Synthesis : Prepared via azide substitution of bromo precursors (e.g., Na₃N reaction with 2-bromo-1,3-bis(aryl)imidazolium salts), a method analogous to benzodioxaphosphole synthesis .

2-Azidoimidazolinium Salts (e.g., ADMP)

  • Structure : 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is an ionic compound with an azide-substituted imidazolinium core. Its charged nature contrasts with the neutral benzodioxaphosphole, affecting solubility and reactivity .
  • Synthesis : ADMP is synthesized via azide transfer to alcohols under mild conditions, enabling efficient production of alkyl/benzyl azides. This contrasts with the likely multi-step synthesis required for benzodioxaphosphole .

Benzazole-Based Azides

  • Structure : 2-Azidobenzoxazole, 2-azidobenzimidazole, and related derivatives contain fused benzene-heterocycle cores but lack phosphorus. Their reactivity focuses on Huisgen cycloadditions or Staudinger reactions, differing from phosphorus-centered reactivity in benzodioxaphosphole .
Structural and Electronic Differences
  • Electron-Withdrawing Effects : The oxygen-rich dioxaphosphole ring in benzodioxaphosphole likely increases electrophilicity at phosphorus compared to nitrogen-rich diazaphospholidines, altering cycloaddition kinetics .
  • Steric Environment : Bulky substituents in diazaphospholidines (e.g., 2,6-diisopropylphenyl) hinder reactivity, whereas benzodioxaphosphole’s planar fused ring system may favor π-π interactions .
  • Solubility : ADMP’s ionic nature grants water solubility, whereas benzodioxaphosphole is expected to be organic-solvent soluble due to its neutral, aromatic structure .

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